Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone compound found in various plants, most notably in the roots and rhizomes of Rheum species, commonly known as rhubarb []. It has garnered significant scientific research interest due to its potential therapeutic effects in various disease conditions. Here's a breakdown of its current applications in scientific research:
Studies suggest that Rhein possesses potent anti-inflammatory properties. It may help regulate inflammatory pathways by targeting specific molecules involved in the inflammatory response []. Research indicates its effectiveness in reducing inflammation in various models, including inflammatory bowel disease and liver fibrosis [].
Rhein has shown promising anti-tumor activity in preclinical studies. It appears to inhibit the growth and proliferation of cancer cells through various mechanisms, including inducing cell death (apoptosis) and interfering with cell signaling pathways crucial for tumor development []. Further research is needed to explore its potential as an anti-cancer agent.
Scientific research is exploring the potential benefits of Rhein in other areas. Studies suggest its possible efficacy in managing diabetic nephropathy (kidney damage caused by diabetes), viral infections, and certain neurological disorders [, ]. However, more research is required to fully understand its effectiveness and safety in these contexts.
It's important to remember that most of the research on Rhein's therapeutic potential is currently in preclinical stages, meaning it's been studied in cells or animal models. Further clinical trials are necessary to determine its safety and efficacy in humans.
Research is also investigating ways to improve the delivery and bioavailability of Rhein. Since it has limited solubility in water, scientists are exploring methods like encapsulation in nanoparticles to enhance its absorption in the body [].
Rhein, also known as cassic acid, is an anthraquinone derivative primarily derived from various species of rhubarb, such as Rheum palmatum and Rheum undulatum. Its chemical formula is C₁₅H₈O₆, and it has a molecular weight of approximately 284.22 g/mol. Rhein appears as yellowish-brown crystals and is noted for its diverse biological activities, including hepatoprotective and nephroprotective effects, as well as anti-cancer and anti-inflammatory properties .
Rhein exhibits a wide range of biological activities:
Rhein has numerous applications in various fields:
Rhein has been studied for its interactions with various biological targets:
Several compounds share structural similarities with rhein. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Aloe-emodin | C₁₅H₁₀O₅ | Less potent against cancer than rhein; found in aloe vera. |
Emodin | C₁₅H₁₀O₄ | Exhibits anti-inflammatory properties; also derived from rhubarb. |
Chrysophanol | C₁₄H₁₀O₃ | Known for its laxative effects; less studied than rhein. |
Rheum emodin | C₁₅H₁₀O₄ | Similar anticancer properties; derived from rhubarb. |
Rhein's uniqueness lies in its potent anti-cancer activity combined with significant anti-inflammatory effects, making it a valuable compound in both traditional medicine and modern pharmacology .
Rhein, a naturally occurring anthraquinone derivative, possesses the molecular formula C15H8O6 [1] [2] [3] [4]. The compound exhibits a molecular weight of 284.22 grams per mole [1] [2] [4] [5], representing its molar mass in standard chemical measurements. The monoisotopic mass has been precisely determined as 284.032088 atomic mass units [3], providing exact mass specifications for analytical applications. This molecular composition reflects the characteristic structure of anthraquinone compounds, containing fifteen carbon atoms, eight hydrogen atoms, and six oxygen atoms arranged in a specific configuration that defines its chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C15H8O6 [1] [2] [3] |
Molecular Weight (g/mol) | 284.22 [1] [2] [4] |
Monoisotopic Mass | 284.032088 [3] |
CAS Number | 478-43-3 [2] [4] [5] |
Rhein belongs to the anthraquinone family of compounds, characterized by a tricyclic aromatic framework consisting of two benzene rings connected through a central quinone moiety [1] [6]. The International Union of Pure and Applied Chemistry nomenclature designates rhein as 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid [4] [7], precisely describing its substitution pattern on the anthraquinone backbone.
The fundamental anthraquinone framework provides the structural foundation for rhein's chemical properties [8]. This planar aromatic system consists of three fused rings arranged in a linear configuration, with the central ring containing two ketone groups at positions 9 and 10 [1] [4]. The extended conjugated π-electron system within this framework is responsible for the compound's characteristic optical properties and electronic behavior [9].
The rhein molecule features a distinctive substitution pattern that differentiates it from other anthraquinone derivatives [5] [10]. Specifically, rhein contains two hydroxyl groups positioned at carbons 4 and 5 of the anthraquinone framework, along with a carboxyl group located at carbon 2 [1] [2] [4]. This particular arrangement of functional groups significantly influences the compound's chemical reactivity, solubility characteristics, and biological activity profiles.
The hydroxyl substituents at positions 4 and 5 contribute to the compound's ability to form hydrogen bonds and participate in various chemical reactions [8] [10]. The carboxyl group at position 2 provides acidic properties and enhances the compound's potential for forming salt derivatives and coordination complexes [5]. The systematic naming convention reflects this substitution pattern, with alternative nomenclature including 1,8-dihydroxyanthraquinone-3-carboxylic acid [5] [6], indicating equivalent positioning through different numbering systems.
Rhein exists within a broader family of anthraquinone derivatives that share similar molecular frameworks but differ in their substitution patterns [11] [12]. Related compounds include emodin, chrysophanol, physcion, and aloe-emodin, which collectively comprise the major anthraquinone constituents found in traditional medicinal plants [11]. These structural analogs exhibit variations in the number, position, and types of substituent groups attached to the anthraquinone core.
The structural relationship between rhein and its analogs can be understood through systematic comparison of their substitution patterns [8]. While rhein possesses hydroxyl groups at positions 4 and 5 with a carboxyl group at position 2, other anthraquinone derivatives exhibit different arrangements of hydroxyl, methyl, and carboxyl substituents [12] [8]. These structural variations result in distinct pharmacological properties, solubility characteristics, and chemical reactivity profiles among the family members.
Rhein commonly occurs in nature as glycoside derivatives, particularly rhein-8-glucoside or glucorhein [1]. These glycosylated forms represent prodrug variants where the carbohydrate moiety is attached to the anthraquinone structure, typically through hydroxyl groups [1]. The glycosidic linkage affects the compound's bioavailability, solubility, and metabolic processing within biological systems.
The formation of glycoside derivatives represents a significant aspect of rhein's natural occurrence and pharmaceutical applications [11]. These derivatives often exhibit altered pharmacokinetic properties compared to the free anthraquinone form, including modified absorption rates, distribution patterns, and elimination pathways [11]. The glycosidic bonds can be cleaved by enzymatic action, releasing the active anthraquinone moiety at specific sites within biological systems.
Rhein exhibits characteristic crystalline properties that reflect its molecular structure and intermolecular interactions [1] [5]. The compound typically appears as orange crystals under standard conditions, transforming to yellow needle-like crystals following sublimation processes [5]. This color variation reflects changes in crystal packing arrangements and optical properties under different preparation conditions.
The crystal morphology of rhein demonstrates the influence of molecular planarity and intermolecular hydrogen bonding on solid-state organization [13]. The planar anthraquinone framework facilitates π-π stacking interactions between adjacent molecules, while the hydroxyl and carboxyl substituents enable hydrogen bond formation [13]. These intermolecular forces contribute to the overall crystal stability and determine the compound's physical properties in the solid state.
The electronic structure of rhein is fundamentally determined by its extended conjugated π-electron system within the anthraquinone framework [15] [9]. This conjugation creates a series of molecular orbitals that define the compound's electronic properties, including its highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [15]. The energy gap between these frontier orbitals determines the compound's optical absorption characteristics and chemical reactivity patterns.
Quantum chemical calculations on anthraquinone derivatives reveal that the molecular orbital distribution is primarily localized within the aromatic framework [16] [17]. The presence of hydroxyl and carboxyl substituents introduces additional orbital contributions that can modify the overall electronic structure [18]. These substituent effects influence both the energy levels of molecular orbitals and their spatial distribution throughout the molecule.
The electronic structure of rhein manifests in characteristic ultraviolet-visible absorption spectra that reflect specific electronic transitions [5] [9]. The compound exhibits maximum absorption wavelengths at 229, 258, and 435 nanometers when measured in methanol [5]. These absorption bands correspond to different types of electronic transitions within the molecular framework.
The absorption at shorter wavelengths (229 and 258 nanometers) typically represents π-π* transitions involving the aromatic π-electron system [9] [19]. The longer wavelength absorption at 435 nanometers is characteristic of n-π* transitions involving nonbonding electrons on oxygen atoms [9] [19]. These spectroscopic features provide valuable information about the electronic structure and can be used for analytical identification and quantification purposes.
Density functional theory calculations provide quantitative descriptors of rhein's electronic properties that correlate with chemical reactivity and biological activity [16] [20]. Important parameters include electronegativity, chemical hardness, chemical softness, and electrophilicity index, which describe the compound's tendency to participate in various chemical reactions [17].
The electronic structure analysis reveals that rhein's reactivity is significantly influenced by the electron-donating nature of hydroxyl groups and the electron-withdrawing character of the carboxyl substituent [21] [8]. This electronic asymmetry creates regions of varying electron density throughout the molecule, potentially explaining the compound's diverse chemical and biological activities. Quantum chemical descriptors derived from molecular orbital calculations provide predictive tools for understanding structure-activity relationships in anthraquinone derivatives [18] [20].
Spectroscopic Method | Wavelength/Property | Significance |
---|---|---|
UV-Vis (methanol) | λmax = 229 nm [5] | π-π* transition |
UV-Vis (methanol) | λmax = 258 nm [5] | π-π* transition |
UV-Vis (methanol) | λmax = 435 nm [5] | n-π* transition characteristic of anthraquinones |
Electronic Structure | Conjugated π-system [9] | Electronic transitions between HOMO and LUMO orbitals |
Irritant